N-[4-(hydroxymethyl)phenyl]pent-4-enamide
Overview
Description
“N-[4-(hydroxymethyl)phenyl]pent-4-enamide” is an organic chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol1. It’s commonly used in scientific research1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[4-(hydroxymethyl)phenyl]pent-4-enamide”.Molecular Structure Analysis
The molecular structure of “N-[4-(hydroxymethyl)phenyl]pent-4-enamide” is defined by its molecular formula, C12H15NO21.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N-[4-(hydroxymethyl)phenyl]pent-4-enamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(hydroxymethyl)phenyl]pent-4-enamide” are defined by its molecular formula, C12H15NO2, and its molecular weight, 205.25 g/mol1.Scientific Research Applications
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
- Method : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Functionalized Monomers
- Field : Polymer Chemistry
- Application : N-(4-Hydroxy phenyl)maleimide (HPMI) is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups .
- Method : The structures of the materials are characterized by FTIR, 1H NMR and 13C NMR. Thermal curing behaviours of the monomers and thermal stabilities of the polymers are studied using thermal analysis .
- Results : The results of the study are not specified in the source .
-
Polymer Chemistry
- Field : Polymer Chemistry
- Application : N-(4-Hydroxy phenyl)maleimide (HPMI) is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups .
- Method : The structures of the materials are characterized by FTIR, 1H NMR and 13C NMR. Thermal curing behaviours of the monomers and thermal stabilities of the polymers are studied using thermal analysis .
- Results : The results of the study are not specified in the source .
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
- Method : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Polymer Chemistry
- Field : Polymer Chemistry
- Application : N-(4-Hydroxy phenyl)maleimide (HPMI) is functionalized with acryloyl, methacryloyl, allyl, propargyl and cyanate groups .
- Method : The structures of the materials are characterized by FTIR, 1H NMR and 13C NMR. Thermal curing behaviours of the monomers and thermal stabilities of the polymers are studied using thermal analysis .
- Results : The results of the study are not specified in the source .
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
- Method : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of “N-[4-(hydroxymethyl)phenyl]pent-4-enamide”.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “N-[4-(hydroxymethyl)phenyl]pent-4-enamide”.
properties
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]pent-4-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h2,5-8,14H,1,3-4,9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWHXWJKJNQXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)phenyl]pent-4-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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